molecular formula C10H13NO3 B3046279 (2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid CAS No. 1217709-00-6

(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid

Cat. No.: B3046279
CAS No.: 1217709-00-6
M. Wt: 195.21 g/mol
InChI Key: MXALXDNRLYPVEU-IUCAKERBSA-N
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Description

(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and a p-tolyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the p-tolyl group through a Grignard reaction. The hydroxyl group can be introduced via a dihydroxylation reaction. The final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the p-tolyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid is unique due to the presence of the p-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-2-4-7(5-3-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXALXDNRLYPVEU-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376167
Record name (2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217709-00-6
Record name (2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 2
(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 3
(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 4
(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 5
(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 6
(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid

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